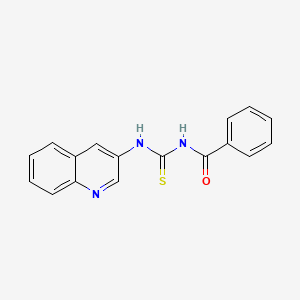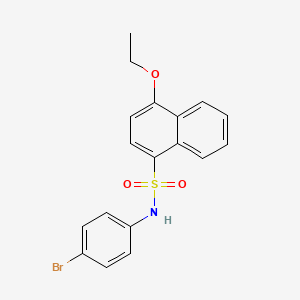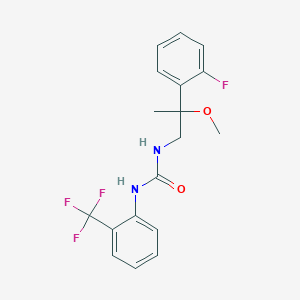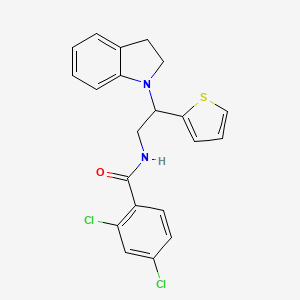![molecular formula C7H14ClNO B2429820 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride CAS No. 1261486-13-8](/img/structure/B2429820.png)
1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, a five-membered ring with one nitrogen atom, is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound you’re interested in seems to be a derivative of pyrrolidine, with a propyl ketone group attached to it.
Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the presence of the pyrrolidine ring and the ketone group. For example, the compound is likely to be a solid at room temperature .Scientific Research Applications
Spectroscopic Studies and Identification
1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride has been studied for its spectroscopic properties and identification techniques. Research has involved the use of various spectroscopic methods such as GC-MS, IR, NMR, and electronic absorption spectroscopy, which are crucial for understanding its chemical structure and properties (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Characterization
This compound has been characterized pharmacologically, particularly in relation to its affinity for certain receptors. Studies have investigated its interaction with κ-opioid receptors, showing significant implications for potential therapeutic applications (Grimwood et al., 2011).
Antiarrhythmic and Antihypertensive Effects
Research into derivatives of this compound has indicated promising antiarrhythmic and antihypertensive effects. These effects are attributed to the compound's alpha-adrenolytic properties, suggesting potential medical applications in cardiovascular therapies (Malawska et al., 2002).
Inhibitory Properties on Enzymes
The inhibitory properties of derivatives of this compound on specific enzymes like deoxyribonuclease I have been explored. Such studies are important for understanding the compound's potential as a biochemical tool or therapeutic agent (Ilić et al., 2021).
Thermochemical Studies
Thermochemical studies involving this compound have been conducted to understand its interactions with other substances like alcohols. Such research provides insights into its physical and chemical behavior in different environments (Mehta, Chauhan, & Triphati, 1997).
Molecular Docking and Dynamics
Studies involving molecular docking and dynamics simulations have been used to understand the interactions of this compound at the molecular level. These studies are crucial for drug development and understanding how the compound interacts with biological systems (Ilić et al., 2021).
Synthesis of Structurally Diverse Libraries
This compound has been used as a starting material in chemical synthesis to create diverse libraries of compounds. This highlights its versatility and importance in synthetic chemistry (Roman, 2013).
Electrophysiological Studies
The compound's potential in electrophysiological studies, particularly in the context of cardiac arrhythmias, has been a subject of interest. Research in this area can lead to new treatments for cardiac disorders (Malawska et al., 2002).
Receptor Binding Assays
Binding assays have been conducted to determine the affinity of this compound to various receptors. Such studies are vital for understanding its potential as a therapeutic agent (Grimwood et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as procyclidine have been found to targetMuscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, affecting various physiological functions.
Mode of Action
It is suggested that similar compounds like procyclidine exert their effects byblocking central cholinergic receptors M1, M2, and M4 . This blockage can lead to a balance between cholinergic and dopaminergic activity in the basal ganglia .
Future Directions
Pyrrolidine derivatives are a focus of ongoing research in medicinal chemistry due to their presence in a variety of biologically active compounds . Therefore, the study of compounds like “1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride” could potentially contribute to the development of new therapeutic agents.
properties
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSWNXUKNHSSEU-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H]1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(Benzoylamino)acetyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2429737.png)

![8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429742.png)
![2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid](/img/structure/B2429743.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B2429744.png)
![2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2429746.png)
![Ethyl 4-[[2-(2-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2429747.png)




![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2429755.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429758.png)
![Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate](/img/structure/B2429759.png)